molecular formula C11H19NO2 B2394743 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209917-19-0

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2394743
CAS No.: 1209917-19-0
M. Wt: 197.278
InChI Key: TVGJERURNOUINI-UHFFFAOYSA-N
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Description

8-(Propan-2-yl)-8-azabicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the formation of the azabicyclo[3.2.1]octane core through a series of chemical reactions. One common method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with modified functional groups.

Scientific Research Applications

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable for the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds, such as:

    8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.

    11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure and additional functional groups.

The uniqueness of this compound lies in its specific azabicyclo[3.2.1]octane core and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGJERURNOUINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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